molecular formula C12H14N2S2 B14916375 2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine

2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine

Cat. No.: B14916375
M. Wt: 250.4 g/mol
InChI Key: XXHNQOFQXYXNLA-UHFFFAOYSA-N
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Description

2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine is an organic compound that features a phenylthio group attached to an ethanamine backbone, with a thiazol-4-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine typically involves the reaction of a phenylthio-substituted ethanamine with a thiazol-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio and thiazole groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]ethan-1-amine
  • 2-(2-(2-Chlorophenyl)thiazol-4-yl)ethan-1-amine hydrochloride

Uniqueness

2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine is unique due to the presence of both phenylthio and thiazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2S2

Molecular Weight

250.4 g/mol

IUPAC Name

2-phenylsulfanyl-N-(1,3-thiazol-4-ylmethyl)ethanamine

InChI

InChI=1S/C12H14N2S2/c1-2-4-12(5-3-1)16-7-6-13-8-11-9-15-10-14-11/h1-5,9-10,13H,6-8H2

InChI Key

XXHNQOFQXYXNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNCC2=CSC=N2

Origin of Product

United States

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